4-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide
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Overview
Description
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group attached to the benzene ring and an indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,3-dihydro-1H-indene-5-amine. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, potassium thiocyanate, or sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of the chloro group with the corresponding nucleophile.
Scientific Research Applications
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide
- 2-amino-4-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide
- 3-amino-4-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide
Uniqueness
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide is unique due to its specific structural features, such as the chloro group and the indane moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14ClNO |
---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide |
InChI |
InChI=1S/C16H14ClNO/c17-14-7-4-12(5-8-14)16(19)18-15-9-6-11-2-1-3-13(11)10-15/h4-10H,1-3H2,(H,18,19) |
InChI Key |
BNKIHWLMTNBZFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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